molecular formula C11H11Li B6306989 1,3-Dimethylindenyllithium CAS No. 74597-71-0

1,3-Dimethylindenyllithium

Cat. No. B6306989
CAS RN: 74597-71-0
M. Wt: 150.2 g/mol
InChI Key: JOPFOAFPFYADOD-UHFFFAOYSA-N
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Description

1,3-Dimethylindenyllithium (1,3-DMLi) is an organolithium reagent that is widely used in organic synthesis and in the preparation of organolithium compounds. It is an exceptionally strong base and nucleophile, and is used in a variety of synthetic transformations. It is a highly reactive compound and its reactivity is dependent on the presence of a variety of functional groups. 1,3-DMLi is also used in the synthesis of a wide range of organolithium compounds, including aryl lithium, vinyl lithium, and alkyl lithium compounds.

Scientific Research Applications

  • Cyclization Reactions and Stereoselectivity : 1,3-Dimethylindans can be prepared via radical-mediated cyclization and intramolecular carbolithiation, with the alkyllithium derived from specific substrates showing high cis-selectivity in the process (Bailey, Mealy, & Wiberg, 2002).

  • Aggregation and Reactivity in Solvents : The study of phenyllithium, a compound related to 1,3-dimethylindenyllithium, shows how it forms mixtures of aggregates in different solvents, which significantly affect its reactivity in various chemical reactions (Reich et al., 1998).

  • Structure and Dynamics in Aryllithium Reagents : Investigations into the structure and dynamics of amine-chelated aryllithium reagents provide insights into the solution structures of these compounds in various solvents, which is crucial for understanding their chemical behavior (Reich et al., 2001).

  • Formation of Mixed Aryl-, Alkyl-Lithium Aggregates : The study on the lithiation of certain benzene derivatives shows the formation of dimeric aggregates with specific structural frameworks, demonstrating the complex nature of these reactions (Donkervoort et al., 1998).

  • Polymerization Properties of Indenyllithium Complexes : Research into the polymerization properties of certain indenyllithium complexes provides insights into their use in the synthesis of novel polymeric materials (Halterman et al., 2000).

  • Metalation Reactions in Organic Chemistry : The action of n-butyllithium on various organic compounds, including derivatives of 1,3-dimethylindenyllithium, reveals insights into the metalation process and the formation of different reaction products (Cabiddu et al., 1977).

  • Synthesis and Characterization of Ammonium Derivatives : The synthesis and study of certain quaternary ammonium derivatives, related to the chemical family of 1,3-dimethylindenyllithium, illustrate the versatility of these compounds in chemical synthesis (Kowalczyk, 2008).

properties

IUPAC Name

lithium;1,3-dimethylinden-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h3-7H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPFOAFPFYADOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[C-]1C=C(C2=CC=CC=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylindenyllithium

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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